molecular formula C10H20N2O2S B2941545 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine CAS No. 2123593-15-5

1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B2941545
CAS No.: 2123593-15-5
M. Wt: 232.34
InChI Key: YIWXUCNYNVSGGG-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine is an organic compound that features a cyclopropane ring attached to a sulfonyl group, which is further connected to a piperidine ring substituted with dimethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of cyclopropanesulfonyl chloride with N,N-dimethylpiperidin-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanesulfonyl chloride: Used as a precursor in the synthesis of 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidin-4-amine.

    N,N-Dimethylpiperidin-4-amine: Another precursor used in the synthesis.

    Cyclopropanesulfonamide: A related compound with similar structural features.

Uniqueness

This compound is unique due to the combination of the cyclopropane ring and the sulfonyl group, which imparts distinct chemical reactivity and biological activity. The presence of the piperidine ring further enhances its potential as a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N,N-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-11(2)9-5-7-12(8-6-9)15(13,14)10-3-4-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWXUCNYNVSGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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